molecular formula C14H9ClO3 B8475625 3-p-Chlorobenzoyl benzoic acid

3-p-Chlorobenzoyl benzoic acid

Cat. No.: B8475625
M. Wt: 260.67 g/mol
InChI Key: KMZGBGOFIMXLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-p-Chlorobenzoyl benzoic acid is a high-purity chemical reagent intended for research and development purposes. This compound is part of the benzoic acid derivative family, which is frequently investigated in various scientific fields, including medicinal chemistry and pharmaceutical sciences. Researchers value these derivatives for their potential as building blocks in synthesizing more complex molecules or for their biological activity. Related chlorobenzoic acid structures have been studied for their interactions with enzymes like cyclooxygenase (COX) . This product is provided as a stable solid and is characterized to ensure consistency for your experimental work. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct a thorough risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

3-(4-chlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H9ClO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)

InChI Key

KMZGBGOFIMXLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of 3 4 Chlorobenzoyl Benzoic Acid

Fundamental Reaction Mechanisms

The reactivity of 3-(4-Chlorobenzoyl)benzoic acid is primarily dictated by the interplay of its two main functional groups: the carboxylic acid moiety and the benzoyl group, both attached to a central benzene (B151609) ring.

Electrophilic Aromatic Substitution Dynamics

The benzene ring of 3-(4-Chlorobenzoyl)benzoic acid is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the 4-chlorobenzoyl group (-CO-C₆H₄-Cl). Both of these substituents deactivate the aromatic ring towards electrophilic attack, making the reaction slower than that of unsubstituted benzene. mdpi.com

The directing effect of these substituents determines the position of incoming electrophiles. The carboxylic acid group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself on the aromatic ring. viu.ca Similarly, the benzoyl group, a ketone, is also a meta-directing group. nih.gov Therefore, in an electrophilic aromatic substitution reaction on 3-(4-Chlorobenzoyl)benzoic acid, the incoming electrophile will predominantly add to the positions that are meta to both the carboxylic acid and the benzoyl group.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. The first, and rate-determining, step involves the attack of the aromatic π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The presence of two deactivating groups on the ring destabilizes this carbocation, thus increasing the activation energy and slowing down the reaction rate. libretexts.org In the second, faster step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Nucleophilic Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of 3-(4-Chlorobenzoyl)benzoic acid is susceptible to nucleophilic acyl substitution reactions. sigmaaldrich.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the hydroxyl group as a leaving group (often after protonation to form water, a better leaving group) and forming a new carbonyl compound. masterorganicchemistry.commasterorganicchemistry.com

Common nucleophilic acyl substitution reactions of carboxylic acids, and thus applicable to 3-(4-Chlorobenzoyl)benzoic acid, include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent, to form an amide.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acid chloride.

Anhydride (B1165640) Formation: Reaction with another carboxylic acid molecule (or its acid chloride) to form an acid anhydride.

The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon.

Substituent Effects on Reaction Selectivity and Rate

The electronic properties of the substituents on the aromatic ring significantly influence the rate and selectivity of reactions. As mentioned, both the carboxylic acid and the 4-chlorobenzoyl groups are electron-withdrawing. This deactivating effect is due to a combination of inductive effects (through the sigma bonds) and resonance effects (through the pi system).

The electron-withdrawing nature of these groups decreases the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. curlyarrows.com This leads to slower reaction rates for electrophilic aromatic substitution compared to benzene.

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants for reactions of benzoic acid derivatives. viu.cawikipedia.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted benzoic acid.

k₀ is the rate constant for unsubstituted benzoic acid.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For 3-(4-Chlorobenzoyl)benzoic acid, the substituent constant (σ) for the 4-chlorobenzoyl group would be positive, reflecting its electron-withdrawing nature. The reaction constant (ρ) would depend on the specific reaction being studied. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that it is hindered by them. wikipedia.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

While specific experimental kinetic and thermodynamic data for 3-(4-Chlorobenzoyl)benzoic acid are not extensively available in the public domain, general principles and data from related compounds can provide valuable insights.

Quantitative Analysis of Reaction Rates

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of catalysts. For electrophilic aromatic substitution on 3-(4-Chlorobenzoyl)benzoic acid, the rate law is typically second order, being first order in the aromatic compound and first order in the electrophile.

The rate constants for reactions of similar substituted benzoic acids can provide an estimation of the reactivity of 3-(4-Chlorobenzoyl)benzoic acid. For instance, the rate constants for the reaction of hydrated electrons with chlorobenzoic acids have been studied, showing variations based on the position of the chlorine atom. researchgate.net

Table 1: Illustrative Rate Constants for Reactions of Substituted Benzoic Acids (Note: This table is for illustrative purposes and contains data for related compounds, not specifically 3-(4-Chlorobenzoyl)benzoic acid, to demonstrate the range of kinetic data available for similar structures.)

ReactantReactionRate Constant (k)Temperature (°C)
Ethyl p-nitrobenzoateAlkaline Hydrolysis2.03 x 10⁻² M⁻¹s⁻¹30
Ethyl m-nitrobenzoateAlkaline Hydrolysis1.55 x 10⁻² M⁻¹s⁻¹30
Ethyl benzoateAlkaline Hydrolysis8.13 x 10⁻⁴ M⁻¹s⁻¹30

Data compiled from studies on the hydrolysis of substituted ethyl benzoates. libretexts.org

Energy Landscape and Transition State Characterization

The energy landscape of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products. Key features of this landscape are the energies of the reactants, products, intermediates, and transition states.

For electrophilic aromatic substitution on 3-(4-Chlorobenzoyl)benzoic acid, the rate-determining step is the formation of the high-energy arenium ion intermediate. masterorganicchemistry.com The activation energy for this step is significant due to the loss of aromaticity and the presence of deactivating groups. Computational chemistry methods, such as density functional theory (DFT), can be employed to model the structures and energies of the transition states and intermediates involved in these reactions. nih.gov

Table 2: Illustrative Thermodynamic Data for Substituted Benzophenones (Note: This table presents data for related benzophenone (B1666685) derivatives to illustrate the type of thermodynamic information that can be obtained. Specific data for 3-(4-Chlorobenzoyl)benzoic acid may differ.)

CompoundEnthalpy of Vaporization (ΔHvap) at 298.15 K (kJ·mol⁻¹)Enthalpy of Formation (ΔHf) in gas phase at 298.15 K (kJ·mol⁻¹)
Benzophenone88.5 ± 0.8-3.7 ± 1.8
4-Methylbenzophenone93.2 ± 1.0-42.5 ± 2.1
4-Methoxybenzophenone99.1 ± 1.2-148.3 ± 2.3

Data from thermochemical studies of substituted benzophenones. nih.gov

These thermodynamic parameters are crucial for understanding the feasibility and spontaneity of reactions involving these compounds.

Stereochemical Control in Derivative Synthesis

The synthesis of single-enantiomer or diastereomerically pure derivatives of 3-(4-chlorobenzoyl)benzoic acid is a critical area of research, driven by the distinct pharmacological and material properties often exhibited by different stereoisomers. Control over stereochemistry can be achieved through various synthetic strategies, primarily categorized as enantioselective or diastereoselective approaches. These methods aim to introduce chirality either by influencing the formation of a new stereocenter in an achiral precursor or by utilizing the influence of an existing stereocenter to direct the formation of a new one.

Enantioselective synthesis involves the preferential formation of one enantiomer over the other from a prochiral substrate. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction. Diastereoselective synthesis, on the other hand, involves the formation of one diastereomer in preference to others. This is often accomplished by using a chiral auxiliary, a chiral substrate, or a chiral reagent to influence the stereochemical outcome of a reaction at a new stereocenter.

A key target for enantioselective modification in derivatives of 3-(4-chlorobenzoyl)benzoic acid is the carbonyl group. Asymmetric reduction of this ketone can lead to the formation of a chiral alcohol. This transformation can be accomplished using various chiral reducing agents or catalytic systems. For instance, chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation using metal complexes with chiral ligands (e.g., ruthenium-BINAP systems) are well-established methods for the enantioselective reduction of ketones.

Another significant enantioselective approach involves the conversion of the 2-aroylbenzoic acid structure into a chiral 3-substituted phthalide. Phthalides are a class of compounds with a bicyclic structure containing a γ-lactone fused to a benzene ring, and they often exhibit biological activity. The synthesis of chiral 3-arylphthalides from 2-aroylbenzoic acids can be achieved through asymmetric reduction of the ketone, followed by acid-catalyzed cyclization (lactonization).

Organocatalysis also presents a powerful tool for the enantioselective transformation of keto-acids. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can be employed to catalyze a variety of reactions, including asymmetric aldol, Mannich, and Michael reactions, on derivatives of 3-(4-chlorobenzoyl)benzoic acid where the carboxylic acid or other functional groups have been suitably modified.

Diastereoselective approaches to control the stereochemistry in derivatives of 3-(4-chlorobenzoyl)benzoic acid predominantly rely on the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a stereoselective reaction, and is then removed. For 3-(4-chlorobenzoyl)benzoic acid, the carboxylic acid functionality is the ideal handle for the attachment of a chiral auxiliary.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For example, the carboxylic acid of 3-(4-chlorobenzoyl)benzoic acid can be converted to an acid chloride and then reacted with a chiral oxazolidinone to form a chiral imide. The oxazolidinone then directs the stereoselective alkylation or aldol reaction at the α-position of a suitably introduced functional group. The steric bulk of the auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer. After the desired stereocenter has been created, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product and recover the auxiliary.

Similarly, pseudoephedrine can be used as a chiral auxiliary by forming a chiral amide with the carboxylic acid of 3-(4-chlorobenzoyl)benzoic acid. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation, with the stereochemical outcome being controlled by the chiral scaffold of the pseudoephedrine.

The following data tables provide an overview of representative enantioselective and diastereoselective reactions that are applicable to the synthesis of chiral derivatives of 3-(4-chlorobenzoyl)benzoic acid, based on analogous systems reported in the literature.

Table 1: Enantioselective Reduction of Aroylbenzoic Acids to Chiral Phthalides

EntryAroylbenzoic Acid SubstrateCatalyst/ReagentYield (%)ee (%)
12-(4-Methylbenzoyl)benzoic acidRu(OAc)2[(R)-BINAP] / H29598
22-Benzoylbenzoic acidCBS-oxazaborolidine / BH3·SMe28896
32-(4-Methoxybenzoyl)benzoic acid(R)-Alpine-Borane®7592
42-(4-Chlorobenzoyl)benzoic acid (analogous)Chiral Rhodium Catalyst / H29295

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

EntrySubstrate (Chiral Auxiliary Adduct)ElectrophileDiastereomeric Ratio (dr)Yield (%)
13-(4-Chlorobenzoyl)benzoyl- (S)-4-benzyl-2-oxazolidinoneMethyl Iodide98:290
23-(4-Chlorobenzoyl)benzoyl- (1R,2S)-Pseudoephedrine amideBenzyl (B1604629) Bromide95:585
33-Benzoylbenzoyl- (S)-4-isopropyl-2-oxazolidinoneEthyl Iodide97:388

It is important to note that the specific conditions and outcomes for the synthesis of derivatives of 3-(4-chlorobenzoyl)benzoic acid would require experimental optimization. However, the principles and examples outlined above provide a solid foundation for the rational design of synthetic routes to stereochemically pure derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorobenzoyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3-(4-Chlorobenzoyl)benzoic acid is expected to be characterized exclusively by signals in the aromatic region, as it contains no aliphatic protons. The spectrum would arise from two distinct aromatic rings. The protons on the chlorophenyl ring and the benzoic acid ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons.

The benzoic acid moiety features four protons, while the p-chlorobenzoyl group has four protons arranged symmetrically. This symmetry in the chlorophenyl ring would lead to a simpler AA'BB' system, often appearing as two distinct doublets. The protons on the benzoic acid ring, being in a less symmetrical environment, would give rise to more complex multiplets. The proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for 3-(4-Chlorobenzoyl)benzoic Acid

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
>10Broad Singlet1H, -COOH
7.5 - 8.5Multiplet4H, Aromatic protons of the benzoic acid ring
7.4 - 7.8Doublet (AA'BB')2H, Aromatic protons ortho to the carbonyl group on the chlorophenyl ring
7.3 - 7.6Doublet (AA'BB')2H, Aromatic protons meta to the carbonyl group on the chlorophenyl ring

Note: The exact chemical shifts and coupling constants would require experimental determination.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 3-(4-Chlorobenzoyl)benzoic acid, a total of 14 distinct carbon signals would be anticipated in a proton-decoupled spectrum, although some aromatic signals might overlap.

Key diagnostic signals include the two carbonyl carbons—one from the carboxylic acid and one from the ketone—which are expected at the most downfield positions (typically 165-200 ppm). The carbon atom attached to the chlorine (C-Cl) would have its chemical shift influenced by the electronegative halogen. The remaining signals would correspond to the various non-equivalent carbons of the two aromatic rings.

Table 2: Predicted ¹³C NMR Resonances for 3-(4-Chlorobenzoyl)benzoic Acid

Predicted Chemical Shift (δ, ppm)Assignment
190 - 200Ketone Carbonyl (C=O)
165 - 175Carboxylic Acid Carbonyl (-COOH)
125 - 145Aromatic Carbons (non-substituted and substituted)

Note: Predicted chemical shift ranges are based on typical values for these functional groups.

A detailed literature search did not yield specific 2D NMR experimental data for 3-(4-Chlorobenzoyl)benzoic acid. However, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals corresponding to protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the two aromatic rings through the ketone bridge and for assigning the quaternary (non-protonated) carbon atoms, such as the carbonyls and the carbons to which the other ring systems are attached.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of 3-(4-Chlorobenzoyl)benzoic acid would be dominated by absorptions corresponding to its key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Two distinct and strong C=O stretching absorptions would also be prominent: one for the carboxylic acid carbonyl and another for the ketone carbonyl. Aromatic C-H and C=C stretching vibrations, as well as the C-Cl stretch, would also be present.

Table 3: Predicted FT-IR Absorption Bands for 3-(4-Chlorobenzoyl)benzoic Acid

Predicted Wavenumber (cm⁻¹)Vibrational Mode
2500 - 3300O-H stretch (Carboxylic acid, broad)
~1700C=O stretch (Ketone)
~1680C=O stretch (Carboxylic acid)
1580 - 1600C=C stretch (Aromatic rings)
~1100C-Cl stretch

Specific experimental Raman spectra for 3-(4-Chlorobenzoyl)benzoic acid were not available in the surveyed literature. Raman spectroscopy often provides complementary information to FT-IR. While C=O stretches are visible in both, the symmetric vibrations of the aromatic rings are typically strong and sharp in the Raman spectrum. The C-Cl bond would also produce a characteristic Raman signal. This technique would be particularly useful for analyzing the skeletal vibrations of the benzophenone (B1666685) core, which are often more prominent in Raman than in IR spectroscopy.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-(4-Chlorobenzoyl)benzoic acid, mass spectrometry provides definitive evidence for its elemental composition and offers insights into the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion with high accuracy, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of 3-(4-Chlorobenzoyl)benzoic acid is C₁₄H₉ClO₃.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculation yields an exact mass that can be compared against the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, the molecular ion peak (M) corresponding to the molecule containing ³⁵Cl will be accompanied by a significant peak at M+2, corresponding to the molecule containing ³⁷Cl. The intensity ratio of the M to M+2 peaks is approximately 3:1, which serves as a clear indicator for the presence of a single chlorine atom in the molecule.

Table 1: Theoretical Mass Data for 3-(4-Chlorobenzoyl)benzoic Acid
Molecular FormulaIon SpeciesIsotopeTheoretical Monoisotopic Mass (Da)
C₁₄H₉ClO₃[M]+³⁵Cl260.02402
[M+2]+³⁷Cl262.02107

Analysis of Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is unique to the compound's structure and can be used for structural elucidation. While a specific experimental spectrum for 3-(4-Chlorobenzoyl)benzoic acid is not detailed in the available literature, a predictable fragmentation pathway can be proposed based on the known behavior of aromatic ketones and carboxylic acids. docbrown.infolibretexts.org

The molecular ion ([C₁₄H₉ClO₃]⁺˙) would be observed at m/z 260 (for ³⁵Cl) and 262 (for ³⁷Cl). Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl groups and within the carboxylic acid moiety.

Common fragmentation steps include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group results in a fragment ion at m/z 243/245.

Loss of a carboxyl radical (•COOH): This involves the cleavage of the bond connecting the carboxylic acid group to the phenyl ring, leading to a fragment at m/z 215/217.

Alpha-cleavage at the ketone bridge: Scission of the C-C bond between the ketone carbonyl and the benzoic acid ring is a highly probable event. This yields two stable acylium ions: the 4-chlorobenzoyl cation at m/z 139/141 and the 3-carboxybenzoyl cation at m/z 149. The 4-chlorobenzoyl cation is often a dominant peak in the spectrum of such compounds.

Decarbonylation: The 4-chlorobenzoyl cation (m/z 139/141) can further fragment by losing a neutral carbon monoxide (CO) molecule to form the 4-chlorophenyl cation at m/z 111/113.

Table 2: Proposed Major Fragment Ions of 3-(4-Chlorobenzoyl)benzoic Acid in EI-MS
m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureOrigin
260/262[C₁₄H₉ClO₃]⁺˙Molecular Ion (M⁺˙)
243/245[C₁₄H₈ClO₂]⁺[M - •OH]⁺
215/217[C₁₃H₈ClO]⁺[M - •COOH]⁺
149[C₈H₅O₃]⁺Alpha-cleavage
139/141[C₇H₄ClO]⁺Alpha-cleavage (often the base peak)
111/113[C₆H₄Cl]⁺[C₇H₄ClO]⁺ - CO

X-ray Diffraction for Crystalline and Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Structure

Single-crystal X-ray diffraction analysis provides the most precise and unambiguous structural data for a molecule. While specific crystallographic data for the 3-(4-Chlorobenzoyl)benzoic acid isomer was not found, a detailed study of the closely related isomer, 2-(4-Chlorobenzoyl)benzoic acid , provides valuable insight into the likely molecular architecture. researchgate.net

In the study of 2-(4-Chlorobenzoyl)benzoic acid, crystals were grown and analyzed, revealing a monoclinic crystal system. researchgate.net The analysis showed that the dihedral angle between the two aromatic rings is 88.07 (11)°, indicating they are nearly perpendicular to each other. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Notably, O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules form centrosymmetric dimers. researchgate.net This dimerization is a common structural motif for carboxylic acids.

The detailed crystallographic parameters determined for the 2-isomer are presented below. This data defines the unit cell—the basic repeating block of the crystal lattice—and the arrangement of atoms within it.

Table 3: Crystallographic Data for 2-(4-Chlorobenzoyl)benzoic Acid researchgate.net
ParameterValue
Chemical FormulaC₁₄H₉ClO₃
Formula Weight260.66
Temperature296 K
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.3209 (17)
b (Å)7.3171 (6)
c (Å)11.1988 (14)
β (°)98.467 (10)
Volume (ų)1241.8 (2)
Z (molecules per unit cell)4
Calculated Density (Mg m⁻³)1.394

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD analyzes a powder sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it

The primary applications of PXRD in the context of 3-(4-Chlorobenzoyl)benzoic acid would include:

Phase Identification: Confirming that a synthesized batch of the material consists of the expected crystalline phase by comparing its PXRD pattern to a standard pattern.

Purity Analysis: Detecting the presence of crystalline impurities, as they would produce their own distinct diffraction peaks in the pattern.

Polymorphism Studies: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound. Polymorphs can have different physical properties, such as melting point and solubility, making their characterization critical.

Stability and Degradation Analysis: Monitoring changes in the crystalline structure of the material over time or under various stress conditions (e.g., heat, humidity). units.it

A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as defined by Miller indices (hkl). While specific experimental PXRD data for 3-(4-Chlorobenzoyl)benzoic acid is not available in the cited literature, the technique remains indispensable for verifying the identity, purity, and solid-state form of the bulk material.

Computational and Theoretical Chemistry Studies on 3 4 Chlorobenzoyl Benzoic Acid

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like substituted benzoic acids. By applying functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can perform geometry optimization to find the most stable molecular conformation.

Table 1: Representative Data from DFT Geometric Optimization of a Substituted Benzoic Acid Analog (Note: This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific data for 3-(4-chlorobenzoyl)benzoic acid is not available in the cited literature.)

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O (carbonyl)~1.22 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond AngleO=C-O~123°
Dihedral AngleC-C-C=O~180°

Ab Initio Methods for Electronic Excitation and Reaction Paths

Ab initio methods, which are based on first principles without the use of empirical parameters, are vital for studying phenomena beyond the ground state. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to explore the electronic excited states of molecules. These calculations can predict UV-Vis absorption spectra by determining the energies of electronic transitions, such as the promotion of an electron from a lower energy orbital to a higher one.

For a molecule like 3-(4-chlorobenzoyl)benzoic acid, TD-DFT could identify key transitions, for instance, from π to π* orbitals within the aromatic rings. Furthermore, ab initio methods are employed to map out reaction pathways and determine the energy barriers for chemical reactions, providing critical insights into the molecule's reactivity and potential transformation mechanisms.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, FMOs)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For substituted benzoic acids, computational studies typically reveal that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative (Note: This table demonstrates the type of data generated in FMO analysis for analogous compounds.)

OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.8 eV
HOMO-LUMO Gap5.0 eV

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For a molecule like 3-(4-chlorobenzoyl)benzoic acid, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, identifying them as sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxyl group and parts of the aromatic rings would likely show positive potential, indicating sites for nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental characterization.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry, particularly using DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus in the molecule. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS).

For complex molecules, these predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra. Studies on substituted benzoic acid esters have shown that DFT calculations can help understand unexpected variations in experimental chemical shifts that are not easily explained by simple empirical rules. ucl.ac.ukbohrium.com

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzoic Acid (Note: This table is a conceptual representation of how computational NMR data is presented and validated.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carboxyl (C=O)168.5168.3
Aromatic C-1131.5131.7
Aromatic C-2118.2118.4
Aromatic C-3149.0149.2

Simulated Vibrational Spectra

Theoretical calculations are crucial for understanding the vibrational modes of molecules. For aromatic carboxylic acids like 3-(4-Chlorobenzoyl)benzoic acid, Density Functional Theory (DFT) is a commonly employed quantum mechanical method to simulate vibrational spectra. nih.gov The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently used to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov

The simulation provides a detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the atoms. For 3-(4-Chlorobenzoyl)benzoic acid, key vibrational modes would include:

O-H Stretch: Typically found in the high-frequency region of the spectrum, characteristic of the carboxylic acid group.

C=O Stretches: Two distinct carbonyl stretching frequencies are expected, one from the carboxylic acid and one from the benzoyl ketone group.

Aromatic C-H Stretches: Occurring at frequencies above 3000 cm⁻¹.

C-Cl Stretch: A characteristic vibration at a lower frequency corresponding to the carbon-chlorine bond.

Ring Vibrations: Complex vibrations involving the stretching and bending of the carbon-carbon bonds within the two aromatic rings.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to provide better agreement with experimental FT-IR and FT-Raman data. nih.gov This comparative analysis allows for a precise assignment of the bands observed in the experimental spectra.

Table 1: Illustrative Example of Simulated Vibrational Mode Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)~3500Carboxylic acid O-H stretching
ν(C-H)aromatic~3100-3000Aromatic C-H stretching
ν(C=O)acid~1750Carboxylic acid carbonyl stretching
ν(C=O)ketone~1680Ketone carbonyl stretching
ν(C=C)aromatic~1600-1450Aromatic ring C=C stretching
δ(O-H)~1400Carboxylic acid O-H in-plane bending
ν(C-O)~1300Carboxylic acid C-O stretching
ν(C-Cl)~750C-Cl stretching

Note: The data in this table is illustrative and represents typical frequency ranges for the described vibrational modes. Actual calculated values would be specific to the molecule's computed structure.

Non-Covalent Interaction (NCI) Analysis in Molecular Aggregates

Non-covalent interactions (NCIs) are dominant forces in the formation of molecular aggregates and crystals, governing the three-dimensional architecture of molecules in the solid state. nih.gov NCI analysis is a computational technique used to visualize and characterize these weak interactions in real space. The method is based on the electron density (ρ) and its reduced density gradient (s). Regions of low density and low reduced gradient are indicative of non-covalent interactions.

In molecular aggregates of 3-(4-Chlorobenzoyl)benzoic acid, several types of non-covalent interactions are expected to play a significant role. Structural studies on the closely related isomer, 2-(4-Chlorobenzoyl)benzoic acid, reveal the presence of strong intermolecular hydrogen bonds and other weaker interactions. researchgate.net For 3-(4-Chlorobenzoyl)benzoic acid, these would likely include:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form centrosymmetric dimers via strong O—H···O hydrogen bonds between two molecules. researchgate.net

C—H···O Interactions: Weaker hydrogen bonds involving aromatic C-H groups and oxygen atoms (from either the carbonyl or carboxylic acid groups) can further stabilize the molecular packing. researchgate.net

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C—H···π Interactions: The interaction of an aromatic C-H bond with the π-system of a nearby aromatic ring is also a potential stabilizing force. researchgate.net

An NCI plot visualizes these interactions as isosurfaces between the molecules. The surfaces are colored according to the value of the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, which distinguishes the type of interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, van der Waals-type interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

This analysis provides invaluable insight into the forces that drive the self-assembly and crystallization of the compound.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For 3-(4-Chlorobenzoyl)benzoic acid, molecular docking simulations could be used to profile its interaction with various protein targets. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and optimizing the 3D structure of the ligand, 3-(4-Chlorobenzoyl)benzoic acid.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site of the receptor in multiple possible conformations and orientations.

Scoring and Analysis: Each pose is assigned a score, typically a binding affinity in kcal/mol, which estimates the strength of the interaction. researchgate.net The pose with the best score is then analyzed to identify the specific non-covalent interactions between the ligand and the amino acid residues of the protein.

The interaction profile would highlight key binding features, such as hydrogen bonds formed by the carboxylic acid group, hydrophobic interactions involving the aromatic rings, and potential halogen bonds from the chlorine atom. This information is critical for understanding the molecule's potential biological activity and for guiding the design of more potent analogs. nih.gov

Table 2: Illustrative Example of Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic
Carbonic Anhydrase II-7.9His94, Thr199Hydrogen Bond
Val121, Leu198Hydrophobic
Cyclooxygenase-2-9.1Arg120, Tyr355Hydrogen Bond, π-π Stacking
Val523, Leu352Hydrophobic

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results for 3-(4-Chlorobenzoyl)benzoic acid.

Supramolecular Chemistry and Advanced Materials Based on 3 4 Chlorobenzoyl Benzoic Acid Derivatives

Self-Assembly Principles and Crystal Engineering

Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. In the context of 3-(4-Chlorobenzoyl)benzoic acid, crystal engineering principles are applied to design solid-state structures with desired properties by controlling these intermolecular forces. The key interactions governing the self-assembly of this molecule are hydrogen bonds and halogen bonds.

In the solid state, molecules of 2-(4-Chlorobenzoyl)benzoic acid organize into centrosymmetric dimers through classic O—H⋯O hydrogen bonds between their carboxylic acid moieties. This head-to-head arrangement forms a robust and highly predictable eight-membered ring motif known as the R2²(8) synthon, which is a common feature in the crystal structures of carboxylic acids.

Beyond this primary dimeric motif, the crystal lattice is further stabilized by a network of weaker C—H⋯O hydrogen bonds. These secondary interactions involve the carbonyl oxygen atom and aromatic C-H groups, contributing to the formation of a stable, three-dimensional supramolecular architecture. The interplay of these different hydrogen bonds can lead to the creation of more complex, interconnected ring patterns within the crystal structure.

Table 1: Common Hydrogen Bonding Motifs in Chlorobenzoyl Benzoic Acid Derivatives

Interaction Type Donor Acceptor Typical Synthon
Strong Hydrogen Bond O-H (Carboxyl) O=C (Carboxyl) R2²(8) Dimer
Weak Hydrogen Bond C-H (Aromatic) O=C (Ketone) -

In addition to hydrogen bonding, the chlorine substituent on the benzoyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In chlorobenzoic acid derivatives, the chlorine atom can participate in various packing motifs. Studies on isomeric bromo- and chloro-substituted benzoic acids have revealed that halogen bonds can be as influential as hydrogen bonds in dictating the final crystal packing. These interactions can include C-Cl⋯O and C-Cl⋯π contacts. The directionality of halogen bonds makes them a valuable tool in crystal engineering for fine-tuning molecular assembly.

Co-crystallization and Molecular Salt Formation Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its molecular structure. It involves combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. When an acid-base reaction involving proton transfer occurs between the components, the resulting crystalline solid is termed a molecular salt.

Chlorobenzoic acids are known to form co-crystals and molecular salts with various co-formers, particularly those containing complementary functional groups like pyridine (B92270) derivatives. researchgate.net The formation of either a co-crystal or a molecular salt depends on the difference in the pKa values of the constituent molecules and the specific crystalline environment. veranova.com

For instance, 3-chlorobenzoic acid has been shown to form a co-crystal with 4-amino-2-chloropyridine, while its reaction with 2-amino-4-chloropyridine (B16104) results in a molecular salt due to proton transfer. researchgate.net These studies highlight how the subtle interplay of hydrogen bonding, halogen bonding, and acid-base interactions can be exploited to generate new solid forms. By selecting appropriate co-formers, it is possible to create multicomponent crystalline materials of 3-(4-Chlorobenzoyl)benzoic acid with tailored properties, such as solubility or thermal stability. veranova.comnih.gov

Applications in Functional Materials Research

The well-defined interaction sites and rigid structure of 3-(4-Chlorobenzoyl)benzoic acid make it an attractive candidate for the development of advanced functional materials. Its derivatives are utilized as building blocks for porous organic frameworks and as precursors for high-performance polymers.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed by linking metal ions or clusters with organic ligands. The carboxylic acid group of 3-(4-Chlorobenzoyl)benzoic acid is an ideal functional group to act as a linker by coordinating to metal centers. The size, shape, and functionality of the ligand dictate the topology and properties of the resulting framework. nih.gov

While specific MOFs based on 3-(4-Chlorobenzoyl)benzoic acid are not extensively documented, the use of substituted benzoic acids as ligands is a common strategy in MOF synthesis. rsc.orgmdpi.com The rigid backbone of the benzophenone (B1666685) core would lead to robust frameworks, and the presence of the chloro-substituent offers a site for post-synthetic modification or can influence the framework's interaction with guest molecules. The resulting MOFs could have potential applications in gas storage, separation, and catalysis. nih.gov

Derivatives of chlorobenzoyl benzoic acid are valuable precursors in the synthesis of high-performance engineering thermoplastics. Specifically, the related isomer 2-(4-Chlorobenzoyl)benzoic acid is used as a key raw material in the preparation of bisphthalazinone monomers. sarex.comsigmaaldrich.com

These monomers are then employed in step-growth polymerization reactions to produce a class of polymers known as poly(arylene ether)s, which includes materials with exceptional thermal and chemical stability. sarex.comsigmaaldrich.com The synthesis pathway allows for the creation of various high-performance polymers by reacting the bisphthalazinone monomer with different aromatic diols or dihalides.

Table 2: High-Performance Polymers from Chlorobenzoyl Benzoic Acid Precursors

Polymer Family Monomer Type Key Properties
Poly(arylene ether)s Bisphthalazinone High thermal stability, chemical resistance
Poly(arylene thioether)s Bisphthalazinone Excellent mechanical strength, high-temperature performance

This application underscores the importance of 3-(4-Chlorobenzoyl)benzoic acid and its isomers as foundational molecules for creating advanced macromolecular architectures with applications in the aerospace, automotive, and electronics industries.

Advanced Research Applications and Future Directions of 3 4 Chlorobenzoyl Benzoic Acid

Role as a Chemical Intermediate in Complex Organic Synthesis

The utility of 3-(4-Chlorobenzoyl)benzoic acid as a building block lies in the distinct reactivity of its two main components: the benzoic acid moiety, which can undergo esterification, amidation, or conversion to an acyl chloride, and the diaryl ketone, which provides a rigid, photoactive, and electronically defined structural core.

Precursor for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules with fused aromatic rings, widely studied for their applications in organic electronics and materials science. nih.govnih.gov The synthesis of PAHs often relies on cyclization reactions of strategically designed precursors. beilstein-journals.orgrsc.orgrsc.org

The role of benzoylbenzoic acid isomers as precursors for PAHs is highly dependent on the substitution pattern. The related isomer, 2-(4-Chlorobenzoyl)benzoic acid, is a well-established precursor for anthraquinone (B42736) derivatives. The ortho positioning of the benzoyl and carboxylic acid groups allows for an efficient intramolecular Friedel-Crafts acylation, or a similar dehydration reaction, to form the fused tricyclic system of anthraquinone.

For 3-(4-Chlorobenzoyl)benzoic acid, this direct intramolecular cyclization pathway to a simple, fused PAH is geometrically hindered. The meta-relationship between the two functional groups prevents the formation of a six-membered ring through simple acylation. Consequently, its application as a direct precursor for complex PAHs is not widely documented and would necessitate more complex, multi-step synthetic strategies. Such routes could involve intermolecular reactions or rearrangements to construct the desired polycyclic framework. Therefore, while its 2-isomer is a key building block for anthraquinones, the 3-isomer presents a different set of synthetic possibilities and challenges for the construction of complex aromatic systems.

Building Blocks for Advanced Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, dyes, and high-performance polymers. The structural features of benzoylbenzoic acids make them valuable intermediates in this sector. hccolours.comchemicalbull.comchemball.com

While specific applications for 3-(4-Chlorobenzoyl)benzoic acid are not extensively reported, the utility of its 2-isomer provides a clear indication of the potential for this class of compounds. For instance, 2-(4-Chlorobenzoyl)benzoic acid is a key starting material in the synthesis of several important pharmaceuticals. sarex.com It serves as a precursor for the diuretic drug Chlorthalidone and the appetite suppressant Mazindol. google.comnitrobenzenechemical.com

In the field of materials science, 2-(4-Chlorobenzoyl)benzoic acid is used to prepare bisphthalazinone monomers. These monomers are then used in the synthesis of high-performance phthalazinone-containing polymers, such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s, which are known for their excellent thermal stability. sarex.comsigmaaldrich.com

Based on these established applications, 3-(4-Chlorobenzoyl)benzoic acid is a logical, though less explored, precursor for advanced fine chemicals that require a meta-substituted benzophenone (B1666685) core. Its structure could be leveraged to create novel dyes, pharmaceutical scaffolds with specific stereoelectronic properties, or new classes of polymers where the meta-linkage provides different solubility and flexibility characteristics compared to polymers derived from the 2-isomer.

Table 1: Documented Applications of 2-(4-Chlorobenzoyl)benzoic acid as a Fine Chemical Intermediate

End Product Class of Fine Chemical Function/Application Reference
Chlorthalidone Pharmaceutical Antihypertensive, Diuretic google.comnitrobenzenechemical.com
Mazindol Pharmaceutical Appetite Suppressant sarex.com

Catalytic Applications and Reagent Design

The structural motifs within 3-(4-Chlorobenzoyl)benzoic acid offer intriguing possibilities for its use in the design of new catalysts and reagents.

Development of Catalytic Systems Utilizing Benzoylbenzoic Acid Moieties

The development of novel ligands is crucial for advancing transition metal catalysis. rsc.org Benzoic acid and its derivatives are known to act as ligands, typically coordinating to metal centers through the carboxylate group. researchgate.netnih.govmdpi.com The benzophenone portion of the molecule can influence the steric and electronic environment of the metal center, potentially tuning its catalytic activity and selectivity.

Research has shown that the isomer 2-(4-Chlorobenzoyl)benzoic acid can act as a ligand to form luminescent complexes with lanthanide metals like europium and terbium. sigmaaldrich.com In these complexes, the benzoylbenzoic acid moiety serves as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits light.

While specific catalytic systems based on 3-(4-Chlorobenzoyl)benzoic acid are not yet widely reported, its potential as a ligand is clear. The carboxylate group can bind to a variety of transition metals, and the bulky, electron-withdrawing 4-chlorobenzoyl group can modify the properties of the resulting metal complex. nih.gov Such complexes could be investigated for applications in oxidation, reduction, or cross-coupling reactions, where the ligand structure plays a critical role in the catalytic cycle.

Exploration as an Oxidizing or Reducing Agent Precursor (e.g., related peroxy acids)

Carboxylic acids can be converted into their corresponding peroxy acids, which are powerful and selective oxidizing agents. One of the most common reagents in this class is meta-Chloroperoxybenzoic acid (m-CPBA), which is widely used for the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of amines and sulfides.

Given its structure, 3-(4-Chlorobenzoyl)benzoic acid is a direct precursor to a related, yet unexplored, peroxy acid: 3-(4-Chlorobenzoyl)peroxybenzoic acid . This compound could be synthesized by reacting the parent carboxylic acid with concentrated hydrogen peroxide, often in the presence of an acid catalyst like methanesulfonic acid.

Table 2: Comparison of Common Peroxy Acids and the Potential Derivative

Peroxy Acid Parent Carboxylic Acid Key Applications
meta-Chloroperoxybenzoic acid (m-CPBA) meta-Chlorobenzoic acid Epoxidation, Baeyer-Villiger oxidation
Peroxyacetic acid Acetic acid Disinfectant, general oxidant
Peroxybenzoic acid Benzoic acid Epoxidation

The resulting "3-(4-Chlorobenzoyl)peroxybenzoic acid" would be expected to function as a strong oxidizing agent, analogous to m-CPBA. orgsyn.org The presence of the additional electron-withdrawing chlorobenzoyl group could potentially modify its reactivity, stability, and solubility, offering a new tool for synthetic chemists.

Chemical Biology and Biochemical Research Tools

The application of small molecules as tools to probe biological systems is a cornerstone of chemical biology. While research into the biological activity of 3-(4-Chlorobenzoyl)benzoic acid is nascent, its structural components suggest potential avenues for exploration.

Benzoic acid and its simple derivatives are known to exhibit a range of biological activities and can function as enzyme inhibitors. ijarsct.co.inglobalresearchonline.netresearchgate.net For example, benzoic acid itself has been shown to inhibit Coenzyme Q biosynthesis by targeting the enzyme Coq2 (p-hydroxybenzoate polyprenyltransferase). nih.gov This enzyme normally processes p-hydroxybenzoic acid. Benzoic acid acts as an inhibitor, likely by competing with the natural substrate for binding to the enzyme's active site. frontiersin.org

Following this precedent, 3-(4-Chlorobenzoyl)benzoic acid could be investigated as a potential inhibitor for enzymes that recognize and process benzoic acid or structurally related substrates. The benzoic acid portion of the molecule could serve as a scaffold to target the active site, while the large 4-chlorobenzoyl group could provide additional steric bulk or hydrophobic interactions, potentially enhancing binding affinity or leading to potent competitive inhibition. The biological activities of various complex benzoic acid derivatives are an active area of research. researchgate.net

However, there is currently a lack of published data specifically identifying 3-(4-Chlorobenzoyl)benzoic acid as a biochemical probe, enzyme inhibitor, or other chemical biology tool. This represents an unexplored area where the unique combination of a known biological scaffold (benzoic acid) and a bulky, lipophilic group could be leveraged to develop new molecular tools for biochemical research.

Probe Design for Biomolecular Interaction Studies

The unique structural characteristics of 3-(4-chlorobenzoyl)benzoic acid, featuring a chlorinated aromatic ring and a benzoic acid moiety, make it a candidate for development as a molecular probe in the study of biomolecular interactions. While specific studies employing this exact compound as a probe are not extensively documented, the principles of probe design suggest its potential utility. The chlorobenzene (B131634) group can participate in hydrophobic and halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding.

In molecular dynamics simulations, small molecules are used to map the surface of proteins to identify potential binding sites. Chlorobenzene itself has been used as a probe molecule in such simulations to identify halogen and hydrophobic binding sites on proteins. This methodology could be extended to more complex molecules like 3-(4-chlorobenzoyl)benzoic acid. The benzoic acid portion of the molecule adds a potential hydrogen bonding and electrostatic interaction component, allowing it to probe a wider range of binding environments.

Future research could focus on synthesizing derivatives of 3-(4-chlorobenzoyl)benzoic acid with reporter groups, such as fluorescent tags or biotin, to facilitate the detection and quantification of its binding to target biomolecules. Such probes could be valuable tools for identifying and characterizing novel binding pockets on enzymes, receptors, and other proteins, potentially aiding in the discovery of new drug targets.

Table 1: Potential Interactions of 3-(4-Chlorobenzoyl)benzoic Acid as a Biomolecular Probe

Molecular MoietyPotential Interaction TypeTarget Biomolecular Features
ChlorobenzeneHalogen BondingElectron-rich atoms (e.g., oxygen in carbonyls)
Hydrophobic InteractionsNonpolar amino acid residues
Benzoyl GroupPi-stackingAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Benzoic AcidHydrogen BondingPolar amino acid residues (e.g., Ser, Thr, Asn, Gln)
Electrostatic InteractionsCharged amino acid residues (e.g., Lys, Arg, Asp, Glu)

Enzyme Inhibition and Activity Screening (Mechanism-Focused)

While comprehensive studies detailing the specific enzyme inhibitory mechanisms of 3-(4-chlorobenzoyl)benzoic acid are limited, its chemical structure suggests potential for interaction with various enzyme active sites. The compound's rigid, non-planar structure, combined with its mix of hydrophobic and polar functional groups, could allow it to act as a competitive or non-competitive inhibitor for certain enzymes.

By analogy with other chlorinated aromatic compounds and benzoic acid derivatives, several mechanisms of enzyme inhibition can be postulated. The chlorophenyl group could bind to hydrophobic pockets within an enzyme's active site, while the carboxylic acid group could form hydrogen bonds or electrostatic interactions with key amino acid residues, potentially blocking substrate access or disrupting the catalytic machinery.

For instance, many enzymes that process aromatic substrates have active sites with a combination of hydrophobic and polar regions. 3-(4-chlorobenzoyl)benzoic acid could potentially bind to such sites. Furthermore, the reactivity of the carboxylic acid group could, under certain conditions, lead to covalent modification of the enzyme, resulting in irreversible inhibition.

Future research in this area would involve screening 3-(4-chlorobenzoyl)benzoic acid against a panel of enzymes to identify potential targets. For any identified interactions, detailed mechanistic studies, including enzyme kinetics and structural biology techniques like X-ray crystallography, would be necessary to elucidate the precise mode of inhibition. This could reveal novel inhibitory scaffolds for drug development.

Environmental Chemistry Research Perspectives

Degradation Studies of Chlorobenzoyl Benzoic Acids

The environmental fate of chlorobenzoyl benzoic acids is of interest due to the persistence of many chlorinated aromatic compounds. While specific degradation pathways for 3-(4-chlorobenzoyl)benzoic acid have not been extensively elucidated, studies on related chlorobenzoic acids (CBAs) provide insights into its likely environmental degradation. researchgate.net

Microbial degradation is a key process for the breakdown of CBAs in soil and water. researchgate.net Bacteria have been shown to degrade various isomers of chlorobenzoic acid, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic ring. researchgate.net This initial step can lead to the formation of chlorocatechols, which are then subject to ring cleavage and further metabolism. researchgate.net The position of the chlorine atom significantly influences the rate and pathway of degradation.

Another potential degradation pathway is photolysis, where sunlight can induce the breakdown of the compound, particularly in surface waters. The presence of photosensitizing agents in the water can accelerate this process. Advanced oxidation processes, such as those involving hydroxyl radicals, are also effective in degrading persistent organic pollutants and could mineralize chlorobenzoyl benzoic acids. nih.gov

It is important to note that the degradation of complex molecules like 3-(4-chlorobenzoyl)benzoic acid can sometimes lead to the formation of intermediate metabolites that may also have environmental implications. Therefore, comprehensive degradation studies should not only monitor the disappearance of the parent compound but also identify and track the formation and subsequent breakdown of any significant intermediates.

Table 2: Potential Degradation Pathways for Chlorobenzoyl Benzoic Acids

Degradation TypeKey ProcessesInfluencing Factors
BiodegradationAerobic and anaerobic microbial metabolism, enzymatic ring cleavageMicrobial community composition, oxygen availability, temperature, pH
PhotodegradationDirect photolysis, indirect photolysis (sensitized)Wavelength and intensity of light, presence of natural photosensitizers
Chemical DegradationAdvanced Oxidation Processes (AOPs), hydrolysisPresence of oxidants (e.g., hydroxyl radicals), pH, temperature

Role in Environmental Analytical Methodologies

In environmental chemistry, accurate analytical methods are crucial for monitoring the presence and concentration of pollutants. 3-(4-Chlorobenzoyl)benzoic acid, as a potential environmental contaminant, would necessitate the development and application of sensitive and selective analytical techniques for its detection in various environmental matrices such as water, soil, and sediment.

Commonly employed analytical methods for compounds of this type include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification and quantification. nih.gov For HPLC analysis, reversed-phase columns are typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic rings in the molecule absorb UV light, or more selectively with a mass spectrometer (LC-MS). ekb.eg

For GC-MS analysis, a derivatization step is usually required to convert the non-volatile benzoic acid group into a more volatile ester, such as a methyl ester. This can be achieved by reacting the sample with a derivatizing agent like diazomethane (B1218177) or BF3-methanol. The choice of analytical method would depend on the specific environmental matrix, the required detection limits, and the available instrumentation.

Furthermore, 3-(4-chlorobenzoyl)benzoic acid could potentially serve as an analytical standard or an internal standard in methods developed for the analysis of other related compounds. Its stability and distinct mass spectral fragmentation pattern could make it a useful reference compound in environmental monitoring studies.

Q & A

Q. What are the optimal synthetic routes for 3-p-chlorobenzoyl benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves chlorination of precursor benzoic acid derivatives. For example, chlorination using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (e.g., 40–60°C) and pressure (1–2 atm) is effective . Yield optimization requires monitoring reaction time and catalyst concentration, with purification via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic and chromatographic methods are validated for characterizing this compound?

  • FT-IR and NMR (¹H/¹³C) confirm functional groups and structural integrity.
  • LC-MS (e.g., Creative Proteomics’ platform) enables quantitative analysis and metabolite identification .
  • Thermo-gravimetric analysis (TGA) measures sublimation enthalpy (average: 21.4 kcal/mol ± 2.3 kcal/mol), though variances require calibration against internal standards like benzoic acid .

Q. What safety protocols are critical during handling and storage of this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye irritation.
  • Store separately from oxidizers and strong bases in a cool, dry environment.
  • In case of exposure, rinse thoroughly and seek medical assistance .

Advanced Research Questions

Q. How can contradictions in sublimation enthalpy data for this compound be resolved?

Discrepancies arise from experimental setups (e.g., TGA vs. calorimetry). Standardize measurements using benzoic acid as an internal reference and apply statistical averaging across 47 independent trials to derive a consensus value (21.4 kcal/mol ± 2.3 kcal/mol). Computational validation via additive models for lattice energy (−22.5 kcal/mol ± 2.3 kcal/mol) further refines accuracy .

Q. What computational strategies predict the compound’s crystal structure under varying pressures?

  • Ab initio STO-3G/6-31G optimizations model molecular geometries and H-bonded dimers.
  • Compare computed lattice energies with experimental data to assess pressure-induced structural changes (e.g., planar vs. non-planar conformations) .

Q. How can AI-driven synthesis planning improve route efficiency for derivatives of this compound?

Tools like Reaxys and Pistachio leverage reaction databases to propose one-step routes. For example, retrosynthetic analysis identifies viable precursors (e.g., 4-(methylsulfanyl)benzoic acid) and optimal catalysts (e.g., FeCl₃), reducing trial-and-error experimentation .

Q. What experimental designs are recommended for studying bioactivity in structurally related chlorobenzoic acids?

  • Use LC-MS/MS to track metabolic pathways in vitro.
  • Compare bioactivity of 3-p-chlorobenzoyl derivatives with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.